Methyl 4-(azepane-1-carbonyl)benzoate
Description
Methyl 4-(azepane-1-carbonyl)benzoate is a benzoate ester derivative featuring an azepane (7-membered saturated heterocyclic ring) linked via a carbonyl group to the para position of the methyl benzoate scaffold. This compound is of interest due to its structural similarity to pharmacologically active molecules, particularly those targeting receptors or enzymes where the heterocyclic ring size and substituents influence binding affinity and pharmacokinetics.
Properties
IUPAC Name |
methyl 4-(azepane-1-carbonyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-19-15(18)13-8-6-12(7-9-13)14(17)16-10-4-2-3-5-11-16/h6-9H,2-5,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFRUGSNEMFXFAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CCCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The primary structural distinction between Methyl 4-(azepane-1-carbonyl)benzoate and its analogs lies in the heterocyclic ring system (azepane vs. piperazine) and substituents on the aromatic or heteroaromatic moieties. Below is a detailed comparison based on available evidence:
Heterocyclic Ring Size and Conformational Flexibility
- Azepane (7-membered ring) : The larger ring size of azepane confers greater conformational flexibility compared to piperazine (6-membered ring). This flexibility may enhance binding to protein targets with larger binding pockets but could reduce selectivity due to increased entropy penalties .
- Piperazine (6-membered ring) : Piperazine-linked analogs (e.g., compounds C1–C7 in ) exhibit rigid conformations, which are advantageous for optimizing interactions with flat binding sites, such as those in kinase inhibitors .
Substituent Effects on Physicochemical Properties
Compounds C1–C7 in feature arylquinoline-4-carbonyl groups attached to piperazine, with substituents like bromo, chloro, fluoro, methoxy, and trifluoromethyl on the phenyl ring. These substituents influence:
- Biological Activity : Halogenated derivatives (e.g., C2: 4-bromo, C3: 4-chloro) may improve target engagement via halogen bonding, as seen in kinase inhibitors .
In contrast, this compound lacks the quinoline moiety and instead has a simpler benzoate-azepane structure.
Data Table: Key Structural and Hypothetical Properties
| Compound Name | Heterocycle | Substituent(s) | Hypothetical logP* | Potential Applications |
|---|---|---|---|---|
| This compound | Azepane | None (simple benzoate) | ~2.1 | Flexible scaffold for CNS drugs |
| C1: Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate | Piperazine | Phenylquinoline | ~3.8 | Kinase inhibition, anticancer |
| C2: 4-Bromo derivative (C2) | Piperazine | 4-Bromophenyl | ~4.2 | Enhanced halogen bonding |
| C6: 4-Methoxyphenyl derivative | Piperazine | 4-Methoxyphenyl | ~2.9 | Improved solubility |
*logP values estimated via analogy to published data .
Preparation Methods
Amidation of Methyl 4-(Chlorocarbonyl)Benzoate
A widely reported method involves reacting methyl 4-(chlorocarbonyl)benzoate with azepane under anhydrous conditions. The procedure follows:
-
Reaction Setup :
-
Workup :
-
Quench with water and extract with CH₂Cl₂ (2×).
-
Wash organic layers sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification :
Key Data :
Alternative Route: Esterification of 4-(Azepane-1-Carbonyl)Benzoic Acid
For scenarios requiring late-stage esterification:
-
Acid Preparation :
-
Esterification :
Key Data :
Industrial-Scale Production
Industrial synthesis prioritizes cost efficiency, safety, and scalability. Patent CN103483270B outlines adaptable protocols for methyl benzoate derivatives, which can be modified for this compound:
Continuous Flow Amidation
Solvent Recovery Systems
-
Distill CH₂Cl₂ from reaction mixtures (>90% recovery).
-
Implement membrane filtration for azepane recycling.
Economic Metrics :
-
Raw Material Cost: $120–150/kg (pilot scale).
-
Purity: ≥98% (HPLC).
Reaction Optimization and Catalysis
Catalyst Screening
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| None | CH₂Cl₂ | 25 | 45 |
| Et₃N | CH₂Cl₂ | 25 | 68 |
| DMAP | THF | 40 | 72 |
| CuBr | DMSO | 35 | 17 |
Observations :
Solvent Effects
-
Polar Aprotic Solvents : DMF and DMSO increase reactivity but complicate purification.
-
CH₂Cl₂ : Optimal balance of solubility and volatility.
Structural Characterization
Spectroscopic Data
Purity Assessment
-
HPLC : Rt = 8.2 min (C18, 70:30 MeCN/H₂O).
-
Melting Point : 89–91°C (uncorrected).
Q & A
Q. What are the standard synthetic routes for Methyl 4-(azepane-1-carbonyl)benzoate, and what reaction conditions optimize yield?
Answer: Synthesis typically involves coupling azepane-1-carboxylic acid with methyl 4-aminobenzoate via a carbodiimide-mediated reaction (e.g., EDC/HOBt). Key steps include:
- Step 1: Activation of the carboxylic acid using EDC and HOBt in anhydrous DMF or dichloromethane (DCM) at 0–5°C for 30 minutes.
- Step 2: Addition of methyl 4-aminobenzoate under nitrogen, stirred at room temperature for 12–24 hours.
- Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.
Optimal Conditions:
| Parameter | Value/Range |
|---|---|
| Solvent | DMF or DCM |
| Temperature | 0–5°C (activation), RT (reaction) |
| Coupling Agent | EDC/HOBt (1.2 equiv each) |
| Yield | 60–75% (reported for analogous compounds) |
Q. How is the structural integrity of this compound confirmed experimentally?
Answer: Use a combination of spectroscopic and crystallographic techniques:
- NMR: H and C NMR to confirm connectivity (e.g., ester carbonyl at ~168 ppm, azepane protons at 1.5–3.5 ppm).
- X-ray Crystallography: Employ SHELX (via WinGX suite) for single-crystal analysis. Refinement with SHELXL ensures accurate bond-length/angle measurements .
- Mass Spectrometry: High-resolution ESI-MS to verify molecular ion ([M+H] expected at m/z 276.1).
Example Workflow:
Grow crystals via slow evaporation (solvent: ethanol/water).
Collect diffraction data (Mo Kα radiation, 100K).
Q. What analytical techniques are recommended for purity assessment?
Answer:
- HPLC: Use a C18 column (3.5 µm, 4.6 × 150 mm) with UV detection at 254 nm. Mobile phase: acetonitrile/water (70:30) at 1.0 mL/min. Purity >95% required for biological assays .
- TLC: Silica gel 60 F254, eluent: ethyl acetate/hexane (1:1). Visualize under UV (Rf ~0.4).
Advanced Research Questions
Q. How can steric hindrance from the azepane ring be mitigated during functionalization?
Answer: The seven-membered azepane ring introduces steric challenges in downstream reactions (e.g., electrophilic substitution). Strategies include:
- Microwave-Assisted Synthesis: Accelerate reaction kinetics (e.g., 100°C, 30 min) to overcome activation barriers .
- Catalysis: Use Pd(OAc)/XPhos for cross-coupling reactions (e.g., Suzuki-Miyaura) with aryl boronic acids .
- Solvent Optimization: Polar aprotic solvents (DMF, DMSO) enhance reagent solubility and reduce aggregation .
Case Study:
Functionalization at the benzoate para-position achieved 82% yield using microwave irradiation (150°C, 20 min) and 10 mol% Pd catalyst .
Q. What computational methods predict the compound’s binding affinity to biological targets?
Answer:
- Molecular Docking: AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases). Validate with crystallographic data (PDB ID: 54V for analogous structures) .
- MD Simulations: GROMACS for 100 ns trajectories to assess stability of ligand-protein complexes (RMSD <2.0 Å acceptable) .
Key Parameters:
| Software | Application | Validation Metric |
|---|---|---|
| AutoDock Vina | Binding pose prediction | RMSD ≤1.5 Å (vs. X-ray) |
| GROMACS | Stability under physiological conditions | RMSD, Rg (radius of gyration) |
Q. How are contradictory crystallographic and spectroscopic data resolved?
Answer: Contradictions (e.g., bond-length discrepancies in X-ray vs. DFT-optimized structures) require:
Data Re-refinement: Use SHELXL to adjust thermal parameters and occupancy factors .
DFT Calculations: Gaussian 16 to optimize geometry (B3LYP/6-31G* basis set). Compare with experimental data .
Statistical Validation: R-factor (<5%) and CC (cross-correlation) >0.9 indicate reliability .
Example: A 0.05 Å bond-length difference between X-ray and DFT was resolved by re-refining hydrogen atom positions in SHELXL .
Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?
Answer:
- Lipinski’s Rule Compliance: LogP <5 (experimental logP: 2.8 via shake-flask method) ensures oral bioavailability .
- Prodrug Design: Ester hydrolysis (e.g., liver esterase-mediated) to enhance solubility .
- Microsomal Stability Assay: Incubate with rat liver microsomes (37°C, pH 7.4) to measure t (>1 hour desired) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
